N-(5-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-naphthamide
Description
N-(5-((2-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-naphthamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core linked to a 2-naphthamide moiety via a thioethyl bridge. This compound’s structural complexity suggests applications in medicinal chemistry, particularly as a kinase inhibitor or antimicrobial agent, though specific bioactivity data are absent in the provided evidence. Its molecular formula is C₂₃H₁₈N₄O₃S₂, with a molecular weight of 486.54 g/mol (inferred from structural analogs in ).
Properties
IUPAC Name |
N-[5-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]naphthalene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N4O4S2/c28-20(24-17-7-8-18-19(12-17)31-10-9-30-18)13-32-23-27-26-22(33-23)25-21(29)16-6-5-14-3-1-2-4-15(14)11-16/h1-8,11-12H,9-10,13H2,(H,24,28)(H,25,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWCKPDDZIXTZKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)CSC3=NN=C(S3)NC(=O)C4=CC5=CC=CC=C5C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with various receptors and enzymes, influencing cellular processes.
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific information in the literature. .
Biochemical Pathways
Similar compounds have been shown to influence various biochemical pathways, leading to changes in cellular processes.
Result of Action
Similar compounds have been shown to have various effects at the molecular and cellular levels.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. These factors can include pH, temperature, presence of other molecules, and the specific cellular environment.
Biological Activity
N-(5-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-naphthamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the context of antimicrobial and antitubercular properties. This article reviews the existing literature on its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound features a naphthamide core linked to a thiadiazole moiety and a dihydrobenzo[dioxin] derivative. Its structural complexity suggests potential interactions with biological targets, which may contribute to its pharmacological effects.
Antimycobacterial Activity
Recent studies have highlighted the compound's efficacy against Mycobacterium tuberculosis (M. tb). For instance, derivatives of naphthamide have shown significant anti-tuberculosis activity with minimum inhibitory concentrations (MIC) comparable to established drugs like ethambutol. In one study, compounds structurally similar to our target compound exhibited MIC values around 6.55 μM and 7.11 μM against drug-sensitive strains of M. tb .
Table 1: Antimycobacterial Activity of Naphthamide Derivatives
| Compound | MIC (μM) | Comparison Drug | MIC (μM) |
|---|---|---|---|
| Naphthamide Derivative 1 | 6.55 | Ethambutol | 4.89 |
| Naphthamide Derivative 2 | 7.11 | Ethambutol | 4.89 |
DprE1 Inhibition
Another significant aspect of the biological activity of this compound is its role as an inhibitor of DprE1 (Decaprenylphosphoryl-β-D-ribofuranose 2'-epimerase), an enzyme critical for mycobacterial cell wall biosynthesis. The inhibition of DprE1 has been linked to potent antimycobacterial effects, with several analogues demonstrating effective inhibition in whole-cell assays .
Structure-Activity Relationship (SAR)
The biological activity of naphthamide derivatives often correlates with their structural features. Studies indicate that modifications at specific positions on the naphthamide or thiadiazole rings can enhance potency and selectivity against M. tb. For example, increasing lipophilicity generally improves activity but must be balanced against solubility issues .
Table 2: Structure-Activity Relationships in Naphthamide Derivatives
| Modification Type | Impact on Activity |
|---|---|
| Increased Lipophilicity | Enhanced antimycobacterial activity |
| Aromatic Substituents | Variable effects on solubility and activity |
Case Studies
Several case studies have documented the efficacy of naphthamide derivatives in clinical settings:
- Case Study on Drug-Sensitive M. tb : A derivative demonstrated an MIC of 6.55 μM in vitro, indicating potential for further development as an anti-TB agent.
- Resistance Mechanisms : Research has shown that certain naphthamide derivatives can overcome resistance mechanisms in M. tb, making them promising candidates for treating multidrug-resistant strains .
Comparison with Similar Compounds
Data Tables
Table 1: Spectral Data Comparison
Table 2: Molecular Parameters (X-ray Data)
| Compound | Bond Length (C–S, Å) | Dihedral Angle (Thiadiazole) | Reference |
|---|---|---|---|
| 1.76–1.82 | 2.5°–5.0° | ||
| Target Compound | N/A | N/A | – |
Q & A
Q. What synthetic methodologies are commonly employed for constructing the 1,3,4-thiadiazole core in this compound?
The 1,3,4-thiadiazole moiety is typically synthesized via cyclization reactions. For example:
- Cycloaddition approaches : Copper-catalyzed 1,3-dipolar cycloaddition between azides and alkynes (e.g., using substituted 2-azidoacetamides and alkynes) yields triazole intermediates, which can be further functionalized .
- Thiocarbazide cyclization : Reaction of N-(1-isothiocyanato-2,2,2-trichloroethyl)carboxamides with hydrazine derivatives in acetonitrile, followed by iodine-mediated cyclization, forms the thiadiazole core .
- Key parameters : Solvent choice (DMF or acetonitrile), catalyst (e.g., iodine), and reaction time (1–3 minutes for rapid cyclization) are critical .
Q. What spectroscopic techniques are critical for characterizing the structural integrity of this compound?
- NMR spectroscopy : and NMR (e.g., in DMSO-d6) confirm substituent connectivity and electronic environments. For instance, aromatic protons appear between δ 7.20–8.61 ppm, while triazole protons resonate at δ 8.36–8.40 ppm .
- IR spectroscopy : Peaks at 1671–1682 cm (C=O stretch) and 1254–1275 cm (C–O stretch) validate acetamide and ether linkages .
- X-ray crystallography : Resolves bond lengths and angles, particularly for sulfur-containing heterocycles (e.g., C–S bond lengths ~1.70–1.75 Å) .
Advanced Research Questions
Q. How can researchers optimize reaction yields when introducing the 2,3-dihydrobenzo[b][1,4]dioxin moiety?
- Design of Experiments (DoE) : Use factorial designs to evaluate variables like temperature (room temp vs. reflux), solvent polarity (DMF vs. t-BuOH/HO), and catalyst loading (e.g., 5–20 mol% Cu(OAc)) .
- Microwave-assisted synthesis : Reduces reaction time (from hours to minutes) and improves regioselectivity for the dioxin-thiadiazole linkage .
- Purification strategies : Recrystallization in ethanol or ethyl acetate/hexane mixtures enhances purity (>95%) .
Q. What computational strategies aid in predicting the reactivity of intermediates during synthesis?
- Quantum chemical calculations : Density Functional Theory (DFT) predicts transition states and activation energies for cyclization steps. For example, calculate the energy barrier for iodine-mediated sulfur extrusion during thiadiazole formation .
- Machine learning (ML) : Train models on reaction databases (e.g., PubChem) to predict optimal conditions for introducing the naphthamide group .
- Reaction path search algorithms : Tools like GRRM or AFIR identify low-energy pathways for heterocycle formation, reducing trial-and-error experimentation .
Q. How can contradictions in spectroscopic data for similar compounds be resolved?
- Multi-technique validation : Cross-validate NMR assignments with HSQC/HMBC experiments and IR peak assignments (e.g., distinguishing C=O stretches in acetamide vs. thiadiazole carbonyls) .
- Isotopic labeling : Use -labeled intermediates to confirm nitrogen connectivity in the thiadiazole ring .
- Dynamic NMR : Resolve rotational barriers in hindered aryl-thioether linkages (e.g., variable-temperature NMR to study conformational exchange) .
Q. What in vitro models are appropriate for initial biological activity assessment?
- Kinase inhibition assays : Screen against tyrosine kinases (e.g., EGFR or VEGFR) due to structural similarity to known thiadiazole inhibitors. Use fluorescence polarization assays with ATP-competitive probes .
- Cytotoxicity profiling : Employ MTT assays on cancer cell lines (e.g., HeLa or MCF-7), comparing IC values with positive controls like doxorubicin .
- Metabolic stability studies : Use liver microsomes (human or murine) to evaluate oxidative degradation pathways (e.g., CYP450-mediated dealkylation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
